molecular formula C20H21Cl2N5O2 B2627199 3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923489-44-5

3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2627199
CAS-Nummer: 923489-44-5
Molekulargewicht: 434.32
InChI-Schlüssel: AZAPUJUUDAAIOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a library of mostly novel tetrahydropyrimido[2,1-f]purinediones with various substituents in the 1- and 3-position (1,3-dimethyl, 1,3-diethyl, 1,3-dipropyl, 1-methyl-3-propargyl) and broad variation in the 9-position was prepared . A synthetic strategy to obtain 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione derivatives was developed .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound. It is a bicyclic molecule, consisting of a six-membered ring fused to a five-membered ring, with two nitrogen atoms as part of these rings.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds have been studied. For instance, 2,3-Dichlorobenzylamine, a halogenated benzylamine derivative, undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C20H21Cl2N5O2 and a molecular weight of 434.32. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. These compounds were assessed for their affinity towards serotonin receptors and phosphodiesterase inhibitors, revealing some as potent ligands for 5-HT1A and 5-HT7 receptors with weak inhibitory potencies for PDE4B and PDE10A. Molecular modeling indicated the significance of fluorinated arylpiperazinylalkyl derivatives for developing lead compounds with antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Receptor Affinity and Enzymatic Activity

Another study synthesized a series of octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. These compounds were biologically evaluated for their receptor affinity and inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A, showing a promise for the development of hybrid ligands with potential therapeutic applications (Zagórska et al., 2016).

Antagonistic Activity Towards Adenosine Receptors

Compounds with additional fused rings on the xanthine nucleus, including derivatives of imidazo[2,1-f]purine-2,4-dione, have been reported to exhibit antagonistic activity towards various adenosine receptor subtypes. New derivatives were synthesized and evaluated, leading to the identification of potent and selective A3 adenosine receptor antagonists. This highlights the potential of these compounds for therapeutic applications involving adenosine receptors (Baraldi et al., 2005).

Zukünftige Richtungen

The compound and its analogs could be further studied for their potential applications in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease . Compounds inhibiting several different targets involved in neurodegeneration may exhibit additive or even synergistic effects in vivo .

Eigenschaften

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N5O2/c1-10(2)26-11(3)12(4)27-16-17(23-19(26)27)24(5)20(29)25(18(16)28)9-13-14(21)7-6-8-15(13)22/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAPUJUUDAAIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.